molecular formula C6H7NO2S B13316870 3-(Aminomethyl)thiophene-2-carboxylic acid

3-(Aminomethyl)thiophene-2-carboxylic acid

Cat. No.: B13316870
M. Wt: 157.19 g/mol
InChI Key: NLQNIZWCOYHJSR-UHFFFAOYSA-N
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Description

3-(Aminomethyl)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives .

Scientific Research Applications

3-(Aminomethyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(aminomethyl)thiophene-2-carboxylic acid exerts its effects is primarily through its interaction with biological targets. The amino group can form hydrogen bonds with various biomolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which provides a balance of reactivity and stability.

Properties

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

3-(aminomethyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C6H7NO2S/c7-3-4-1-2-10-5(4)6(8)9/h1-2H,3,7H2,(H,8,9)

InChI Key

NLQNIZWCOYHJSR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1CN)C(=O)O

Origin of Product

United States

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